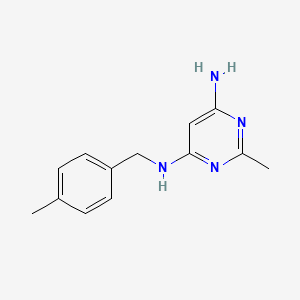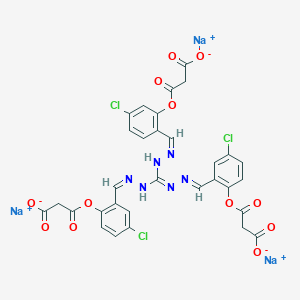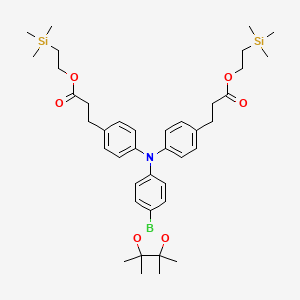![molecular formula C7H6N2O3S B15279339 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds through a consecutive process involving the formation of sulfur-carbon and sulfur-nitrogen bonds . The reaction conditions generally include the use of copper iodide as a catalyst, along with a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: This compound can be selectively oxidized using reagents such as Selectfluor.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Selectfluor for oxidation reactions.
Reducing agents: Various hydride donors for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzisothiazolone core.
Applications De Recherche Scientifique
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is used in studies investigating the role of sulfur-nitrogen heterocycles in biological systems.
Mécanisme D'action
The mechanism of action of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors to modulate signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide include:
Benzisothiazol-3(2H)-one: Lacks the amino group and has different reactivity and applications.
Isothiazol-3(2H)-thione 1,1-dioxide: Contains a thione group instead of an oxo group, leading to different chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and oxo groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C7H6N2O3S |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
7-amino-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2O3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,8H2,(H,9,10) |
Clé InChI |
TVTYWZAUGVDZKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)S(=O)(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)

![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)






